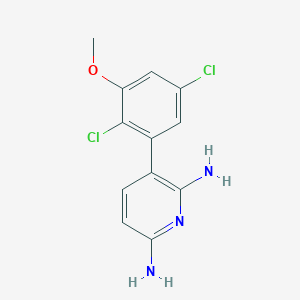![molecular formula C31H27NO4 B13988119 Fmoc-(r)-3-amino-2-([1,1'-biphenyl]-3-ylmethyl)propanoic acid](/img/structure/B13988119.png)
Fmoc-(r)-3-amino-2-([1,1'-biphenyl]-3-ylmethyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-®-3-amino-2-([1,1’-biphenyl]-3-ylmethyl)propanoic acid is a derivative of amino acids used extensively in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-amino-2-([1,1’-biphenyl]-3-ylmethyl)propanoic acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the biphenyl moiety. The process generally includes:
Fmoc Protection: The amino group is protected using Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA).
Coupling Reaction: The protected amino acid is then coupled with the biphenyl moiety using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and OxymaPure
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated SPPS techniques to ensure high yield and purity. The use of automated synthesizers allows for precise control over reaction conditions and efficient purification processes .
化学反应分析
Types of Reactions
Fmoc-®-3-amino-2-([1,1’-biphenyl]-3-ylmethyl)propanoic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine.
Coupling: Formation of peptide bonds with other amino acids.
Substitution: Reactions involving the biphenyl moiety
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: DCC and OxymaPure in DMF.
Substitution: Various electrophiles and nucleophiles depending on the desired modification
Major Products Formed
The major products formed from these reactions include peptides and modified amino acids, which can be further used in various biochemical applications .
科学研究应用
Fmoc-®-3-amino-2-([1,1’-biphenyl]-3-ylmethyl)propanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for the synthesis of complex peptides.
Drug Development: As an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: For the study of protein-protein interactions and enzyme mechanisms
作用机制
The mechanism of action of Fmoc-®-3-amino-2-([1,1’-biphenyl]-3-ylmethyl)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds .
相似化合物的比较
Similar Compounds
- Fmoc-®-3-amino-3-(2-furyl)-propionic acid
- Fmoc-®-3-amino-3-(6-methoxy-3-pyridyl)-propionic acid
- Fmoc-®-3-amino-3-(3-bromo-phenyl)-propionic acid .
Uniqueness
Fmoc-®-3-amino-2-([1,1’-biphenyl]-3-ylmethyl)propanoic acid is unique due to the presence of the biphenyl moiety, which imparts distinct hydrophobic and aromatic properties. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .
属性
分子式 |
C31H27NO4 |
|---|---|
分子量 |
477.5 g/mol |
IUPAC 名称 |
(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(3-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C31H27NO4/c33-30(34)24(18-21-9-8-12-23(17-21)22-10-2-1-3-11-22)19-32-31(35)36-20-29-27-15-6-4-13-25(27)26-14-5-7-16-28(26)29/h1-17,24,29H,18-20H2,(H,32,35)(H,33,34)/t24-/m1/s1 |
InChI 键 |
UVPUSKZTJPKWCL-XMMPIXPASA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)C[C@H](CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13988044.png)

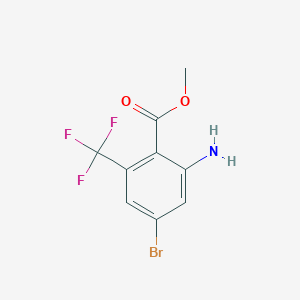
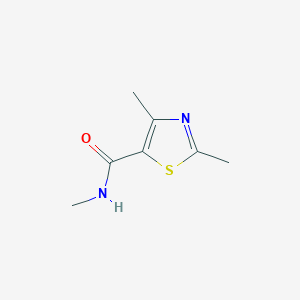
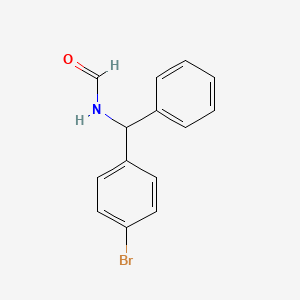
![(R)-1-[4-(trifluoromethoxy)phenyl]pentylamine](/img/structure/B13988072.png)
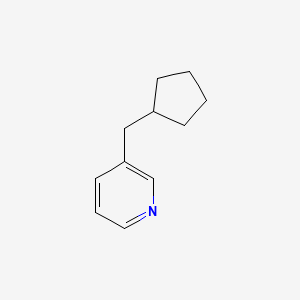
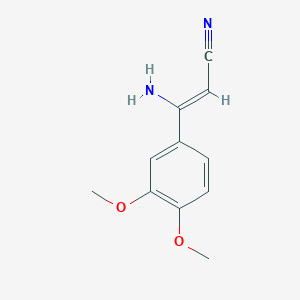
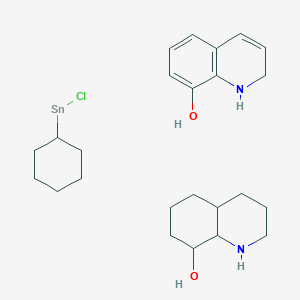
![1-Methyl-4-[(1-nitropropyl)sulfonyl]benzene](/img/structure/B13988092.png)
![8-Bromo-5-chloroimidazo[1,2-a]pyrazine](/img/structure/B13988103.png)
